Trimethylcyclohexanol basic properties and characteristics
Trimethylcyclohexanol basic properties and characteristics
An In-depth Technical Guide to Trimethylcyclohexanol: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylcyclohexanol is a cyclic alcohol with the chemical formula C₉H₁₈O. It exists in various isomeric forms, with 3,3,5-trimethylcyclohexanol being a commercially significant isomer. This compound and its derivatives are widely utilized in the fragrance, cosmetic, and pharmaceutical industries.[1][2][3] 3,3,5-Trimethylcyclohexanol is a key intermediate in the synthesis of various chemicals, including the vasodilator cyclandelate and the sunscreen agent homosalate.[4][5] This technical guide provides a comprehensive overview of the basic properties, characteristics, synthesis, and analysis of trimethylcyclohexanol, with a primary focus on the 3,3,5-isomer.
Chemical and Physical Properties
The properties of 3,3,5-trimethylcyclohexanol can vary depending on the isomeric composition (cis/trans ratio). The compound is a white crystalline solid or a colorless to pale yellow liquid at room temperature with a characteristic mint-like or camphoraceous odor.[6][7][8] It is soluble in organic solvents and has limited solubility in water.[6][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for 3,3,5-trimethylcyclohexanol.
| Property | Value | References |
| Molecular Formula | C₉H₁₈O | [2][9] |
| Molecular Weight | 142.24 g/mol | [2][9] |
| CAS Number | 116-02-9 (mixture of isomers) | [2][4] |
| 933-48-2 (cis-isomer) | [4] | |
| 767-54-4 (trans-isomer) | [4] | |
| Appearance | White crystalline mass or colorless liquid | [2][7] |
| Boiling Point | 197-199 °C | [2] |
| Melting Point | 37.0 °C | [10] |
| Density | 0.878 g/cm³ at 40 °C | [10] |
| Flash Point | 73.9 °C | [10] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [10] |
| Solubility in Water | Slightly soluble | [10] |
Isomerism
3,3,5-Trimethylcyclohexanol exists as two main stereoisomers: cis and trans. The spatial orientation of the hydroxyl group and the methyl group at the 5-position relative to the cyclohexane ring determines the isomer. The ratio of these isomers can influence the physical and chemical properties of the mixture.
Synthesis
The primary industrial synthesis of 3,3,5-trimethylcyclohexanol is through the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[4][11] This process can be controlled to favor the production of either 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanol by selecting appropriate catalysts and reaction conditions.
Experimental Protocols
Objective: To synthesize 3,3,5-trimethylcyclohexanol by the catalytic hydrogenation of isophorone.
Materials:
-
Isophorone
-
Ruthenium on activated carbon (5% Ru) or Raney Nickel
-
Hydrogen gas
-
Solvent (optional, e.g., ethanol)
-
Stirred autoclave reactor
Procedure:
-
Charge the autoclave reactor with isophorone and the chosen catalyst. For example, a weight ratio of isophorone to ruthenium of approximately 19,000:1 can be used.[12]
-
If using a solvent, add it to the reactor. The reaction can also be carried out without a solvent.
-
Seal the reactor and purge it several times with an inert gas (e.g., argon or nitrogen) to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 18 to 100 bar).[12]
-
Heat the reactor to the target temperature (e.g., 140 °C) while stirring.[12]
-
Maintain the temperature and pressure for the duration of the reaction (e.g., 7.5 hours), monitoring hydrogen uptake.[12]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation.
Analytical Characterization
The purity and isomeric composition of trimethylcyclohexanol are typically determined using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.
Experimental Protocols
Objective: To determine the purity and isomeric ratio of a 3,3,5-trimethylcyclohexanol sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of alcohols (e.g., a polar or mid-polar column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the trimethylcyclohexanol sample in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumental Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the cis- and trans-isomers of 3,3,5-trimethylcyclohexanol based on their retention times. The peak areas can be used to calculate the purity and the isomeric ratio.
Objective: To identify the functional groups present in 3,3,5-trimethylcyclohexanol.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).
-
Data Acquisition: Obtain the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum of 3,3,5-trimethylcyclohexanol will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group, and strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching.
Objective: To elucidate the detailed chemical structure and stereochemistry of 3,3,5-trimethylcyclohexanol isomers.
Instrumentation:
-
NMR spectrometer (e.g., 300 or 400 MHz).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure and differentiate between the cis and trans isomers.
Applications
Trimethylcyclohexanol, particularly the 3,3,5-isomer, has a variety of applications:
-
Fragrance and Flavors: It is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant, minty odor.[2][7] It is also used as a flavoring agent in products like toothpaste and chewing gum.[13]
-
Chemical Intermediate: It serves as a crucial starting material for the synthesis of other commercially important chemicals.[3]
-
Solvents and Plasticizers: It can be used as a solvent in paints and coatings and as a plasticizer in the production of plastics.[2][9]
Safety and Handling
3,3,5-Trimethylcyclohexanol is considered a hazardous substance.[14] It can cause skin and eye irritation.[15] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It is also combustible.[14] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][14][16]
References
- 1. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]
- 2. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIS-3,3,5-TRIMETHYLCYCLOHEXANOL(933-48-2) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL(767-54-4) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. labproinc.com [labproinc.com]
- 11. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 12. spectrabase.com [spectrabase.com]
- 13. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]
- 14. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 15. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]
